3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide
Description
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-17(20-15-9-5-2-6-10-15)11-12-21-18(23)16(25-19(21)24)13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,22)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWQLZLKJWFUPG-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Benzylidene Functionalization
The benzylidene group is introduced via Knoevenagel condensation between the thiazolidinone intermediate and benzaldehyde. This step is highly solvent-dependent, with polar aprotic solvents like DMF favoring imine formation, while ethanol promotes stereoselective crystallization.
Procedure:
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Reactants: 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide (1 mmol), benzaldehyde (1.2 mmol)
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Catalyst: Piperidine (0.1 eq)
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Solvent: Ethanol (5 mL per 1 mmol)
Post-reaction, the product is recrystallized from methanol, yielding pale-yellow crystals. X-ray diffraction of analogous compounds reveals that the benzylidene phenyl group adopts a cis configuration relative to the thiazolidinone sulfur atom, with dihedral angles between 5° and 17° depending on crystallization conditions.
One-Pot Tandem Synthesis
A streamlined one-pot method combines cyclocondensation and Knoevenagel steps, reducing purification steps. Thiourea, ethyl bromoacetate, and benzaldehyde are reacted sequentially in ethanol with K₂CO₃. While this approach achieves 65–70% yield, it requires careful pH control to prevent thiourea decomposition.
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity significantly impacts reaction kinetics and product purity:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 98.5 |
| Acetonitrile | 37.5 | 65 | 95.2 |
| Ethyl Acetate | 6.0 | 82 | 99.1 |
Ethyl acetate, though less polar, enhances crystallinity by facilitating π–π stacking between benzylidene and thiazolidinone moieties. Base strength also modulates reaction rates; weaker bases (e.g., NaHCO₃) reduce side reactions but prolong completion time.
Temperature and Catalysis
Elevated temperatures (50–60°C) accelerate Knoevenagel condensation but risk retro-aldol decomposition. Catalytic piperidine (0.05–0.1 eq) optimizes imine formation without overbase effects.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis of analogous thiazolidinones confirms a non-planar U-shaped conformation, with bending angles of 11.08°–15.88° between heterocyclic and benzylidene planes. Pseudotranslational symmetry along the a-axis in crystalline lattices suggests potential for polymorph control via solvent templating.
Industrial-Scale Production Considerations
Pharmaceutical patents highlight ethyl acetate as a preferred solvent for crystallization due to its low toxicity and high volatility. Pilot-scale reactions (10–50 kg batches) achieve 85% yield using:
Chemical Reactions Analysis
Types of Reactions
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagent used.
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity :
- Research indicates that thiazolidinone derivatives exhibit potent antimicrobial properties. Studies have demonstrated that compounds similar to 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide show effectiveness against a range of bacteria and fungi, making them potential candidates for antibiotic development .
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Anticancer Properties :
- The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . This positions it as a candidate for further development in cancer therapeutics.
- Anti-inflammatory Effects :
Material Science Applications
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Polymer Chemistry :
- The unique structural features of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide allow it to be used as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers can be utilized in coatings and other applications requiring durable materials .
- Nanotechnology :
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazolidinone derivatives, including the target compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment :
Mechanism of Action
The mechanism of action of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
(a) Methyl-Substituted Benzylidene
- Example : (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 304674-59-7) .
- Key Differences :
- 4-Methyl group on the benzylidene enhances lipophilicity (logP: 3.15 vs. ~2.5 for the unsubstituted compound).
- Impact: Improved cellular uptake but reduced metabolic stability compared to the target compound.
(b) Heterocyclic Substitutions
- Example : 3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide .
- Key Differences :
- Thiophene replaces benzene in the benzylidene, introducing sulfur-mediated electronic effects.
- Enhanced π-π stacking with aromatic amino acids in biological targets. Impact: Potential for stronger binding to enzymes like COX-2 or kinases.
(c) Methoxy-Substituted Benzylidene
- Example: 3-[(5Z)-5-(3-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid . Key Differences:
- Methoxy group increases electron density and steric bulk.
- Propanoic acid replaces propanamide, introducing acidity (pKa ~4–5). Impact: Improved solubility in aqueous media but reduced membrane permeability.
Modifications in the Propanamide Side Chain
(a) Phenyl Ring Substitutions
- Example: N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide . Key Differences:
- Trifluoromethyl groups increase electronegativity and metabolic resistance.
- Thioxoacetamide side chain enhances metal-chelating capacity. Impact: Higher potency against cancer cell lines (e.g., non-small cell lung cancer) but increased toxicity risks.
(b) Hydrophobic Extensions
- Example : N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide .
- Key Differences :
- Isobutylphenyl group contributes to hydrophobic crystal packing (density: 1.295 g/cm³).
- Absence of benzylidene reduces conjugation.
- Impact : Lower melting point (~250°C) compared to the target compound (predicted >250°C).
Physicochemical Properties
Biological Activity
The compound 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide is a thiazolidine derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.
Molecular Structure
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 384.45 g/mol
- CAS Number : Not specified in the sources.
Structural Representation
The compound features a thiazolidine ring with a benzylidene substituent and an amide functional group, which contributes to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial activity. A study evaluating various thiazolidinone compounds demonstrated that certain derivatives showed potent activity against pathogens such as Staphylococcus aureus and Candida species. Specifically, compounds with structural similarities to our target compound were noted to outperform traditional antifungal agents like fluconazole in inhibiting Candida krusei and Candida glabrata .
Antioxidant Activity
Thiazolidinone derivatives have also been investigated for their antioxidant properties. The presence of the benzylidene moiety is believed to enhance the electron-donating ability of the compound, thereby improving its capacity to scavenge free radicals. This property is crucial in combating oxidative stress-related diseases .
Cytotoxic Effects
In vitro studies have shown that some thiazolidinone compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . The specific compound under discussion may exhibit similar effects, warranting further investigation.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has also been documented. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a mechanism through which they may alleviate conditions like arthritis and other inflammatory diseases .
Case Studies
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Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of thiazolidinone derivatives.
- Findings : Compounds similar to 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide exhibited significant inhibition against various strains of bacteria and fungi.
- : These compounds hold promise as potential antifungal agents .
- Cytotoxicity Assessment
Data Table: Biological Activities of Thiazolidinone Derivatives
| Activity Type | Compound Tested | Target Organisms/Cells | Results |
|---|---|---|---|
| Antimicrobial | 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide | Staphylococcus aureus, Candida spp. | Significant inhibition observed |
| Antioxidant | Various thiazolidinones | Free radicals | Effective scavenging ability |
| Cytotoxicity | Similar thiazolidinones | Cancer cell lines | Induced apoptosis |
| Anti-inflammatory | Thiazolidinone derivatives | Inflammatory markers | Reduced levels |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of aromatic aldehydes with 4-thiazolidinone precursors under basic conditions. Electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride is a common pathway . Optimization involves adjusting solvent systems (e.g., DMF/water mixtures), reflux temperatures (e.g., 90°C), and pH control (e.g., ammonia solution for precipitation) . Statistical experimental design (e.g., factorial or response surface methods) can systematically optimize yields by varying molar ratios, catalysts, and reaction times .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : FT-IR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., C=O, C=N, and thiazolidinone rings). Quantum chemical analysis (e.g., DFT calculations) validates vibrational frequencies and electronic properties . NMR (¹H/¹³C) confirms proton environments and substituent positions, while mass spectrometry determines molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines assess antiproliferative potential. Enzyme inhibition studies (e.g., COX-2 or α-glucosidase) evaluate therapeutic targets. Molecular docking can prioritize assays by predicting binding affinities to proteins (e.g., kinases or receptors) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites and charge transfer potential. Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions, identifying key binding residues and binding energy scores . Reaction path search algorithms (e.g., IRC calculations) model transition states to optimize synthetic pathways .
Q. What strategies address discrepancies between experimental spectral data and computational predictions?
- Methodological Answer : Discrepancies in vibrational spectra (e.g., C=O stretching frequencies) may arise from solvent effects or anharmonicity. Hybrid functional adjustments (e.g., B3LYP/6-311++G**) improve DFT accuracy . For NMR, gauge-including atomic orbital (GIAO) methods refine chemical shift predictions. Experimental validation via isotopic labeling or controlled solvent environments resolves ambiguities .
Q. How to design experiments to explore structure-activity relationships (SAR) for thiazolidinone derivatives?
- Methodological Answer :
- Variable Selection : Modify substituents (e.g., benzylidene groups, phenyl rings) and track bioactivity changes.
- Design of Experiments (DoE) : Use fractional factorial designs to screen substituent combinations and reaction parameters .
- Computational SAR : QSAR models (e.g., CoMFA/CoMSIA) correlate electronic descriptors (logP, polar surface area) with activity .
- Validation : Cross-check in silico predictions with in vitro assays (e.g., IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
